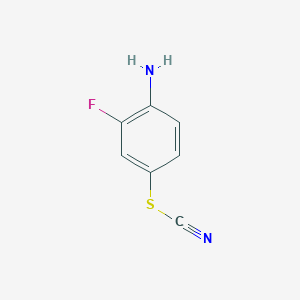
2-Fluoro-4-thiocyanatoaniline
Übersicht
Beschreibung
2-Fluoro-4-thiocyanatoaniline is a compound of interest due to its unique structure and potential for application in various fields of chemistry and materials science. It belongs to a class of compounds that can be synthesized through specific reactions involving fluorine and thiocyanate groups.
Synthesis Analysis
The synthesis of 2-Fluoro-4-thiocyanatoaniline and related fluorinated thiocyanate compounds typically involves the action of potassium thiocyanate (KSCN) on a series of fluorotosylates in ethanol at elevated temperatures. This process prevents isomerization to isothiocyanic derivatives and is indicative of an SN2 reaction mechanism (Ellouze, Chaabouni, & Baklouti, 1987).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Some derivatives of 2-Fluoro-4-thiocyanatoaniline have shown promising antimicrobial activity. This includes compounds synthesized using 2-Fluoro-4-thiocyanatoaniline as a precursor, which demonstrated notable anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antiviral and Antitumor Activities : 2-Fluoro-4-thiocyanatoaniline derivatives were evaluated for their antiviral and antitumor activities. Certain beta-anomers of pyrimidine and purine derivatives showed potent activity against herpes simplex viruses and significant antitumor effects against leukemia and solid tumors (Yoshimura et al., 2000).
Solution-Phase Parallel Synthesis : In the field of synthetic chemistry, fluorous isatoic anhydride and isocyanate, synthesized using 2-Fluoro-4-thiocyanatoaniline, have been used as scavengers for amines. This facilitated the synthesis of urea, thiourea, and β-hydroxyamine analogs, showcasing the compound's utility in synthetic organic chemistry (Zhang, Chen, & Nagashima, 2003).
Synthesis of Key Intermediates : 2-Fluoro-4-thiocyanatoaniline has been used in the synthesis of critical intermediates for pharmaceuticals. For instance, it was involved in the preparation of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).
Metabonomic Assessment : In a study assessing the toxicity of various fluoroanilines, including 2-Fluoro-4-thiocyanatoaniline, to earthworms, significant changes in biochemical profiles were observed, indicating potential applications in environmental toxicity and metabonomics studies (Bundy et al., 2002).
Fluorogenic Labeling in Biochemistry : The compound has been used in the development of fluorogenic labeling reagents for biologically important thiols, showcasing its utility in analytical biochemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-amino-3-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHGFNIWGHYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402307 | |
| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-thiocyanatoaniline | |
CAS RN |
14512-85-7 | |
| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
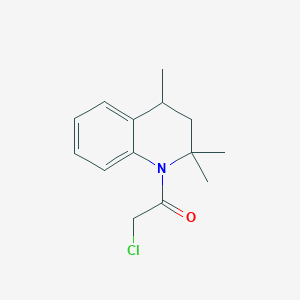
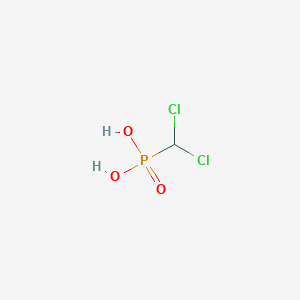
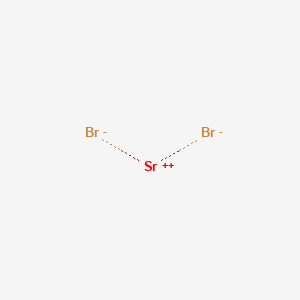

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
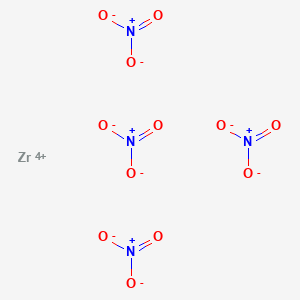
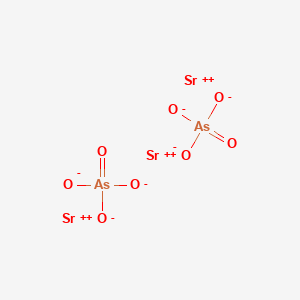
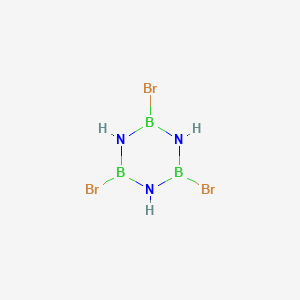
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

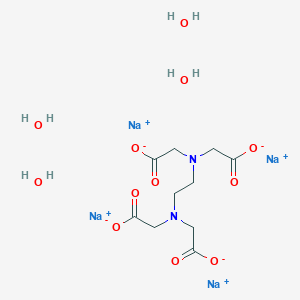
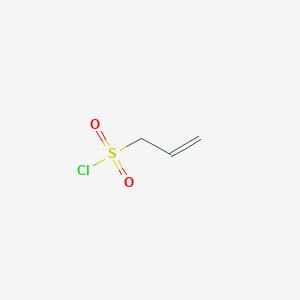
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)